REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:14]=[CH:13][C:5]([N:6]([CH2:10][CH2:11][CH3:12])[CH2:7][CH2:8][CH3:9])=[CH:4][C:3]=1[N+:15]([O-])=O>CCOC(C)=O.[Pd]>[CH3:1][C:2]1[CH:14]=[CH:13][C:5]([N:6]([CH2:10][CH2:11][CH3:12])[CH2:7][CH2:8][CH3:9])=[CH:4][C:3]=1[NH2:15]
|
Name
|
4-methyl-3-nitro-N,N-dipropylaniline
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(N(CCC)CCC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with 10% AcOEt in n-hexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)N(CCC)CCC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 689 mg | |
YIELD: CALCULATEDPERCENTYIELD | 31.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |